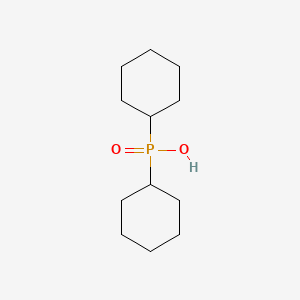
1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves various chemical reactions, including enamine alkylation, dehydrating condensation, and subsequent elimination reactions. A study by Mitsumoto and Nitta (2004) detailed the synthesis of novel derivatives via autorecycling oxidation of some amines and alcohols, demonstrating the aromatic nature and diatropic pi-system of these molecules through (1)H NMR spectra analysis (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been elucidated using various spectroscopic techniques, including NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. For instance, the synthesis and structural studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine by Şahin et al. (2010) provided insights into the intermolecular hydrogen bonds and the three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds, stabilizing the crystal structure (Şahin et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione derivatives have been explored through various reactions, including oxidation processes. The study by Mitsumoto and Nitta (2004) demonstrated the oxidation of benzylamines and alcohols to carbonyl compounds under aerobic and photoirradiation conditions, suggesting electron transfer mechanisms (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione in different environments. Research by Şahin et al. (2010) on the crystal structure of related compounds highlighted the significance of hydrogen bonding and π-interactions in determining the stability and physical properties of these molecules (Şahin et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are integral to the applications of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione. The work by Mitsumoto and Nitta (2004) on autorecycling oxidation provides insights into the compound's oxidative stability and reactivity (Mitsumoto & Nitta, 2004).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Rhodium-Catalyzed Methylation of Pyridines : A study described a new catalytic method for directly introducing a methyl group onto the pyridine aromatic ring. This process exploits the interface between aromatic and non-aromatic compounds, allowing an oscillating reactivity pattern. It opens pathways for synthesizing mono or doubly methylated pyridines, highlighting the molecule's role in innovative synthetic approaches (Grozavu et al., 2020).
Lewis Acid-Promoted Cascade Reactions : Another study focused on the efficient construction of 1,2-dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amines, demonstrating the molecule's versatility in complex chemical syntheses (Yin et al., 2013).
Molecular Structure and Analysis
Molecular Dynamics and X-Ray Scattering : Research utilizing X-ray scattering and molecular dynamics simulations explored structural differences in ionic liquids containing pyrrolidinium ions, shedding light on the interactions and structural configurations important for various applications, including green chemistry and material science (Kashyap et al., 2013).
Computational Perspective on Antioxidant Activity : A computational study provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, demonstrating its effectiveness as an antioxidant. This highlights its potential role in pharmaceutical applications and material science (Boobalan et al., 2014).
Potential Medicinal Applications
Novel Synthesis and Antimicrobial Agents : A study synthesized novel Schiff bases derived from pyridine-2,6-carboxamide, exhibiting significant antimicrobial activity. This research underscores the molecule's potential as a precursor in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(12)14/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPGOAHLWDOURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)
![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)
![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)
![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)
![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)
![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)
![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)
![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)